

Leflutrozone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Leflutrozone

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Abstract

Leflutrozone is a third-generation non-steroidal aromatase inhibitor that has been investigated for its potential therapeutic applications, including the treatment of hypogonadism in men. Its mechanism of action involves the potent and selective inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Leflutrozone**. Detailed experimental protocols for assessing its biological activity are also presented, along with a comparative analysis with the structurally similar and well-characterized aromatase inhibitor, Letrozole.

Chemical Structure and Identification

Leflutrozone, with the chemical formula $C_{17}H_{10}FN_5$, is systematically named 4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile.[1][2] It is an achiral molecule with a molecular weight of 303.29 g/mol .[3]

Table 1: Chemical Identifiers for **Leflutrozone**

Identifier	Value
IUPAC Name	4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile
CAS Number	143030-47-1
PubChem CID	126735
Molecular Formula	C ₁₇ H ₁₀ FN ₅
Molecular Weight	303.29 g/mol
InChI Key	PZDLRBUQYWMNBR-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(F)N3C=NC=N3</chem>

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Leflutrozone** are not readily available in the public domain. However, due to its structural similarity to Letrozole, the properties of Letrozole can be considered as a reasonable proxy for comparative purposes.

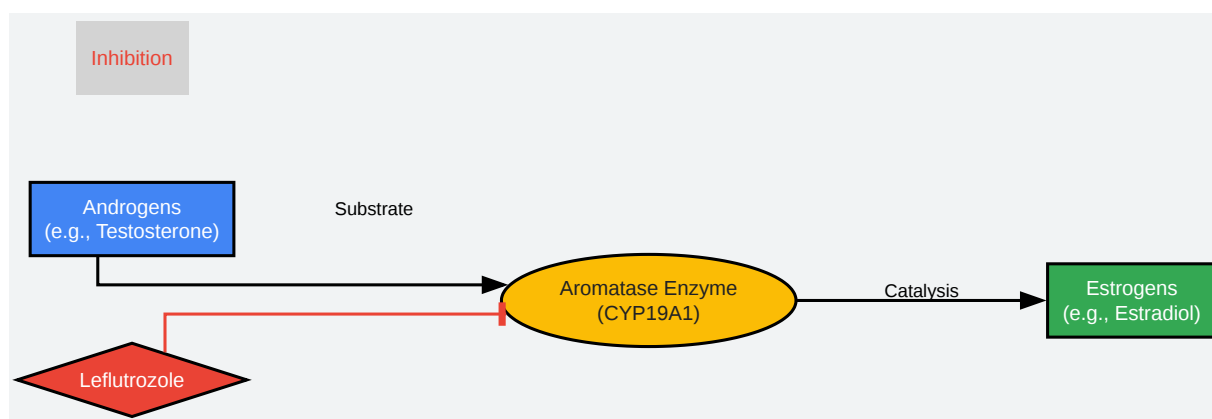
Table 2: Physicochemical Properties of Letrozole (as a proxy for **Leflutrozone**)

Property	Value
Melting Point	184-185 °C[4]
Solubility	Practically insoluble in water; freely soluble in dichloromethane; slightly soluble in ethanol.[4] [5]
logP (Octanol/Water)	2.5[4]
Appearance	White to yellowish crystalline powder.[4]

Mechanism of Action: Aromatase Inhibition

Leflutroazole is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (e.g., testosterone and androstenedione) to estrogens (e.g., estradiol and estrone).

The mechanism of inhibition involves the competitive binding of the triazole moiety of **Leflutroazole** to the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme. This reversible binding blocks the active site of the enzyme, preventing the binding of its natural androgen substrates and thereby inhibiting the synthesis of estrogens. This leads to a significant reduction in circulating estrogen levels.



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Figure 1: Signaling pathway of aromatase inhibition by **Leflutroazole**.

Synthesis and Analysis

Synthesis

While a specific, detailed synthesis protocol for **Leflutroazole** is not widely published, the synthesis of its close analog, Letrozole, provides a likely synthetic route. The synthesis of Letrozole typically involves the reaction of α -bromo-4-tolunitrile with 1,2,4-triazole to form 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile. This intermediate is then reacted with 4-fluorobenzonitrile

in the presence of a strong base to yield Letrozole. A similar pathway, likely with a fluorinated starting material, would be employed for **Leflutrozo**le.

Analytical Methods

Various analytical methods have been developed for the quantification of Letrozole in pharmaceutical dosage forms and biological matrices, which would be applicable to **Leflutrozo**le with appropriate validation. These methods include:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of Letrozole. A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[6]
- Spectrophotometry: UV-Visible spectrophotometry can be used for the determination of Letrozole in bulk and pharmaceutical dosage forms, with a maximum absorbance typically observed around 240 nm in methanol.[7]

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an aromatase inhibitor like **Leflutrozo**le.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Leflutrozo**le against human aromatase enzyme.

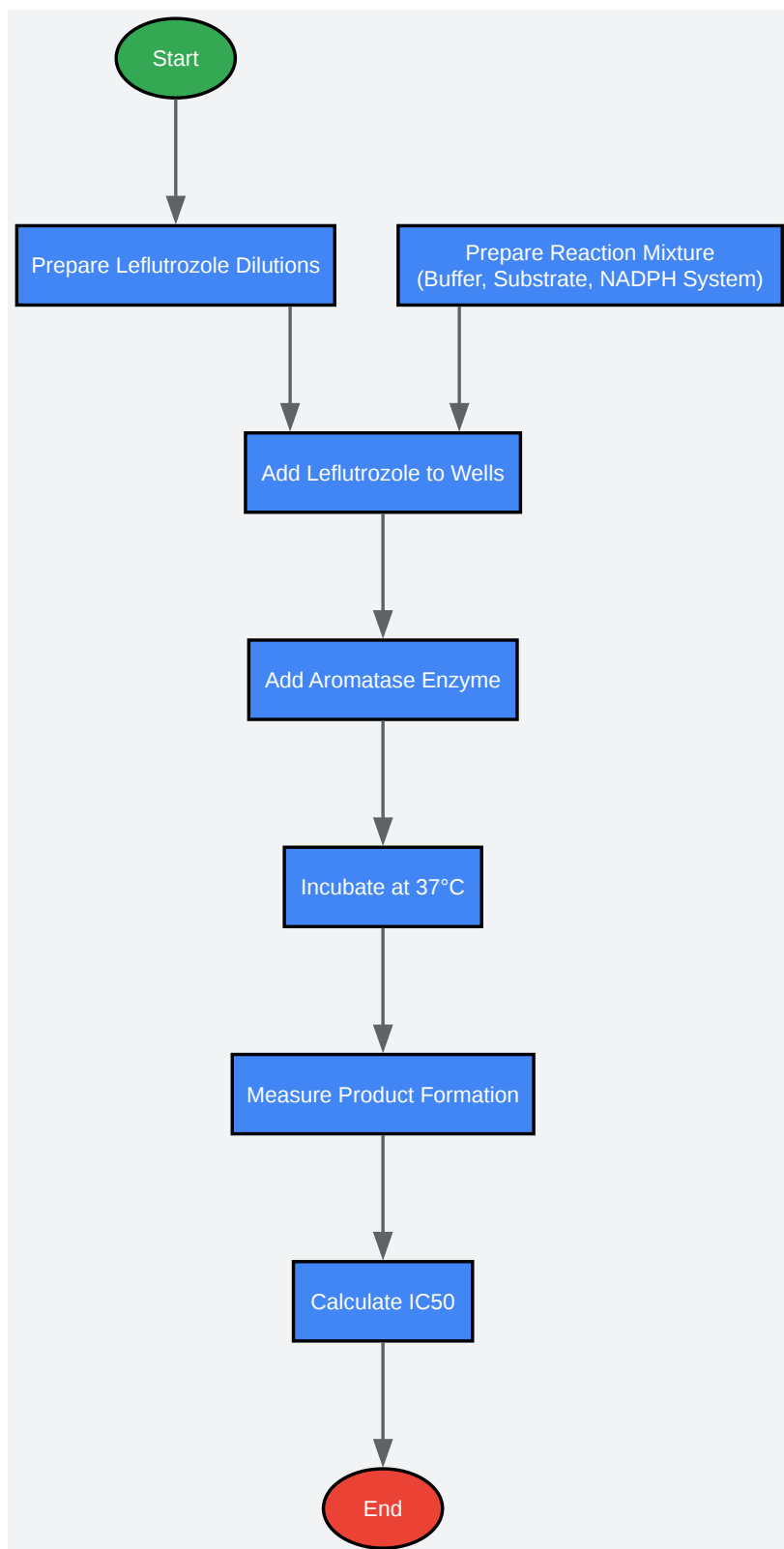
Materials:

- Recombinant human aromatase (CYP19A1)
- A fluorescent or radiolabeled androgen substrate (e.g., dibenzylfluorescein or [1 β -³H]-androst-4-ene-3,17-dione)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- **Leflutrozo**le

- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplates
- Microplate reader (fluorometer or scintillation counter)

Methodology:

- **Compound Preparation:** Prepare a series of dilutions of **Leflurozole** in the assay buffer.
- **Reaction Mixture Preparation:** In each well of a 96-well plate, add the assay buffer, NADPH regenerating system, and the androgen substrate.
- **Inhibitor Addition:** Add the various concentrations of **Leflurozole** to the respective wells. Include control wells with no inhibitor.
- **Enzyme Addition:** Initiate the reaction by adding the recombinant human aromatase to each well.
- **Incubation:** Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and measure the product formation using a microplate reader. For a fluorescent assay, measure the increase in fluorescence. For a radioactive assay, measure the amount of tritiated water released.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the **Leflurozole** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Figure 2: Experimental workflow for an in vitro aromatase inhibition assay.

In Vivo Assessment of Aromatase Inhibition

This protocol outlines a general approach to evaluate the in vivo efficacy of **Leflurozole** in a preclinical model.

Objective: To assess the effect of **Leflurozole** on circulating estrogen levels in a suitable animal model.

Materials:

- Mature female rats or mice
- **Leflurozole**
- Vehicle for administration (e.g., carboxymethyl cellulose)
- Blood collection supplies
- ELISA or LC-MS/MS for hormone quantification

Methodology:

- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
- Dosing: Administer **Leflurozole** orally or via injection at various dose levels to different groups of animals. A control group should receive the vehicle only.
- Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
- Hormone Analysis: Separate plasma or serum from the blood samples and measure the concentrations of estradiol and/or estrone using a validated ELISA or LC-MS/MS method.
- Data Analysis: Compare the hormone levels in the **Leflurozole**-treated groups to the control group to determine the dose-dependent reduction in estrogen levels.

Clinical Development and Therapeutic Potential

Leflurozole has been investigated in clinical trials for the treatment of hypogonadism in men. [8] By inhibiting aromatase, **Leflurozole** can increase testosterone levels and improve the testosterone-to-estradiol ratio. Clinical studies have shown that **Leflurozole** can normalize testosterone levels in men with obesity-associated hypogonadism.[9][10]

Conclusion

Leflurozole is a potent non-steroidal aromatase inhibitor with a well-defined mechanism of action. Its chemical structure is closely related to Letrozole, and it exhibits similar pharmacological properties. The experimental protocols detailed in this guide provide a framework for the preclinical and analytical evaluation of **Leflurozole** and other aromatase inhibitors. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

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